CDP-4-dehydro-6-deoxy-D-glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

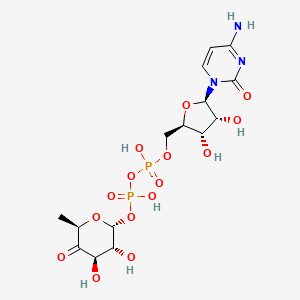

CDP-4-dehydro-6-deoxy-alpha-D-glucose is a CDP-4-dehydro-6-deoxy-D-glucose in which the anomeric centre of the deoxyglucose fragment has alpha-configuration. It is a this compound and a secondary alpha-hydroxy ketone. It is a conjugate acid of a CDP-4-dehydro-6-deoxy-alpha-D-glucose(2-).

Applications De Recherche Scientifique

Chemical Properties and Structure

CDP-4-dehydro-6-deoxy-D-glucose has the chemical formula C15H21N3O15P2 and a molecular weight of approximately 545.29 Daltons. It is categorized as a CDP-sugar and is functionally related to CDP-D-glucose . The compound is synthesized from CDP-D-glucose through the action of specific enzymes such as CDP-glucose 4,6-dehydratase, which catalyzes its formation by removing water molecules from the substrate .

The biosynthesis of this compound involves several enzymatic reactions. Key enzymes include:

- CDP-glucose 4,6-dehydratase : This enzyme catalyzes the conversion of CDP-D-glucose to this compound. It is classified under EC number 4.2.1.45 and is essential for the metabolism of starch and sucrose .

- This compound reductase : This enzyme further processes the compound in various metabolic pathways, acting on CH or CH₂ groups with NAD(P)+ as an electron acceptor (EC number 1.17.1.1) .

Table 2: Enzymes Involved in the Metabolism of this compound

| Enzyme | EC Number | Function |

|---|---|---|

| CDP-glucose 4,6-dehydratase | 4.2.1.45 | Converts CDP-D-glucose to this compound |

| This compound reductase | 1.17.1.1 | Catalyzes reduction reactions involving NAD(P)+ |

Microbial Metabolism

This compound has been studied extensively for its role in microbial metabolism, particularly in species like Clostridium beijerinckii. This organism utilizes the compound as part of its metabolic pathways, contributing to the production of valuable metabolites such as butyrate and ethanol during fermentation processes .

Case Study: Clostridium beijerinckii ASCUSDY20

Research indicates that this strain can effectively utilize various carbon sources including glucose and fructose, producing significant amounts of short-chain fatty acids during fermentation . The metabolic pathways involving this compound are crucial for optimizing fermentation conditions in biotechnological applications.

Pharmaceutical Applications

The compound's structural analogs are being explored for their potential pharmaceutical applications, particularly as building blocks for glycosylated drugs and therapeutic agents that target specific biological pathways . The ability to manipulate these pathways offers prospects for developing new treatments for diseases linked to glycan metabolism.

Glycobiology Research

In glycobiology, understanding the role of this compound provides insights into the synthesis of complex carbohydrates and their biological functions. Its derivatives are essential for studying cell signaling processes mediated by glycoproteins and glycolipids .

Propriétés

Formule moléculaire |

C15H23N3O15P2 |

|---|---|

Poids moléculaire |

547.3 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N3O15P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)18-3-2-7(16)17-15(18)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H2,16,17,24)/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |

Clé InChI |

PUBYMNIINUUJLL-JPHISPRKSA-N |

SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

SMILES isomérique |

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

SMILES canonique |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.